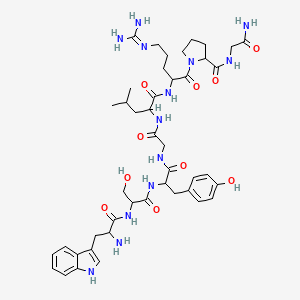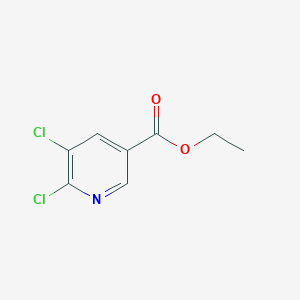
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
Overview
Description
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is a coordination complex featuring ruthenium as the central metal atom, coordinated to two chloride ions and two 2-(diphenylphosphino)ethylamine ligands. This compound is known for its catalytic properties and is used in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The ligand, 2-(diphenylphosphino)ethylamine, is synthesized through the reaction of diphenylphosphine with ethylamine under specific conditions.
Complex Formation: The complex is formed by reacting ruthenium(II) chloride with the synthesized ligand in an appropriate solvent, such as methanol or ethanol, under inert atmosphere to prevent oxidation.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with controlled temperature and pressure.
Types of Reactions:
Oxidation Reactions: The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It is also used in reduction reactions, such as the hydrogenation of unsaturated organic compounds.
Substitution Reactions: The compound can catalyze substitution reactions, where one functional group in a molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with the reaction typically carried out at elevated temperatures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction conducted under pressure.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: A wide range of substituted organic compounds.
Mechanism of Action
Target of Action
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) primarily targets catalytic sites involved in hydrogenation and dehydrogenation reactions. This compound is known for its role in facilitating the synthesis of long-chain linear fatty acid esters and the chemoselective reduction of carboxylic esters . The ruthenium center in Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) interacts with substrates to enhance reaction rates and selectivity.
Mode of Action
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) interacts with its targets by coordinating with the substrate molecules through its ruthenium center. This coordination facilitates the transfer of hydrogen atoms, enabling hydrogenation or dehydrogenation processes. The diphenylphosphino groups in Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) stabilize the ruthenium-substrate complex, enhancing the efficiency of the catalytic process .
Biochemical Pathways
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) affects biochemical pathways involved in hydrogenation and dehydrogenation. By facilitating these reactions, the compound influences pathways related to fatty acid metabolism and energy production. The catalytic activity of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) leads to the formation of reduced or oxidized products, which can enter various metabolic pathways .
Pharmacokinetics
The pharmacokinetics of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility in biological environments. Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is typically administered in a form that ensures optimal absorption and distribution to the target sites. Its metabolism involves the breakdown of the ruthenium complex, and excretion occurs primarily through renal pathways .
Result of Action
The molecular and cellular effects of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) include the efficient catalysis of hydrogenation and dehydrogenation reactions. This leads to the production of desired chemical products with high selectivity and yield. At the cellular level, the compound’s action can influence metabolic processes by altering the availability of reduced or oxidized substrates .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II). The compound is typically stored under controlled conditions to maintain its stability and reactivity. In catalytic reactions, the optimal conditions for Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) action are carefully maintained to ensure maximum efficiency and selectivity .
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in organic synthesis, including the production of pharmaceuticals and fine chemicals. Biology: It is employed in bioconjugation reactions, where it facilitates the attachment of biomolecules to surfaces or other molecules. Medicine: The compound is explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment. Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.
Comparison with Similar Compounds
Dichlorotriphenylphosphine [2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
Dichlorotriphenylphosphine [bis(2-(ethylthio)ethyl)amine]ruthenium(II)
Dichloro(p-cymene)ruthenium(II) dimer
Uniqueness: Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) is unique in its ligand structure, which provides distinct catalytic properties compared to other ruthenium complexes. Its ability to catalyze a wide range of reactions makes it a versatile and valuable compound in both research and industry.
Properties
IUPAC Name |
dichlororuthenium;2-diphenylphosphanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNVYFXBTNBKRU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584787 | |
| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506417-41-0 | |
| Record name | 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one](/img/structure/B1591165.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)


